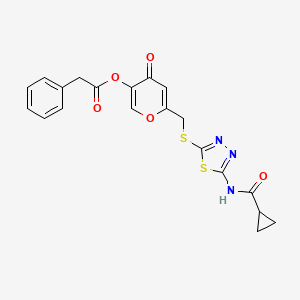

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate is a structurally complex molecule featuring:

- A 4-oxo-4H-pyran core, which is a common scaffold in bioactive molecules due to its electronic properties and hydrogen-bonding capabilities.

- A 1,3,4-thiadiazol-2-ylthio moiety linked via a methyl group to the pyran ring. This sulfur-containing heterocycle is known for antimicrobial and enzyme-inhibitory activities.

- A cyclopropanecarboxamido substituent on the thiadiazole ring, which may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c24-15-9-14(11-29-20-23-22-19(30-20)21-18(26)13-6-7-13)27-10-16(15)28-17(25)8-12-4-2-1-3-5-12/h1-5,9-10,13H,6-8,11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTHFEFDLKTFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate involves multiple steps. Starting from readily available reagents, a series of organic reactions, such as cyclization, amidation, and esterification, are employed to construct the final compound. The reaction conditions typically include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial-scale production of this compound follows optimized synthetic routes to ensure high yield and purity. Continuous flow reactors and automated systems are often used to scale up the synthesis process. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, resulting in various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and the presence of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include a variety of derivatives with modified functional groups, enhancing the compound's applicability in different research areas.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate may inhibit the growth of various bacterial strains. For instance:

- Gram-positive bacteria : Compounds similar to this have shown higher efficacy against strains like Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Moderate activity has been reported against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Potential

The compound is being explored for its anticancer activities. Similar thiadiazole derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. The mechanism of action may involve:

- Enzyme inhibition : Targeting enzymes such as nitric oxide synthase (NOS).

- Cell cycle disruption : Inducing apoptosis in cancer cells through interaction with specific receptors.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps include:

- Formation of the thiadiazole ring .

- Coupling reactions with pyran derivatives .

- Final modification to introduce phenylacetate groups .

Derivatives of this compound are being synthesized to enhance its pharmacological profiles and explore new therapeutic avenues.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antimicrobial efficacy : A study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer research : Investigations into related thiadiazole derivatives revealed promising results in inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound's unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations:

Thiadiazol-Thio-Methyl Linkage: The target compound and cephalosporin m () share the 1,3,4-thiadiazol-2-ylthio-methyl group, a feature linked to enhanced bacterial cell wall penetration in β-lactams . However, the target’s pyran core differs from cephem’s β-lactam ring, likely altering its target specificity. Compound 4l () uses a similar thiadiazol-thio-methyl group but attaches a 3-chlorobenzamido substituent instead of cyclopropanecarboxamido.

Ester Modifications :

- The target’s 2-phenylacetate ester contrasts with compound 11a ’s dicarbonitrile groups (). While 11a ’s nitriles may favor hydrogen bonding, the phenylacetate in the target compound could enhance lipophilicity, improving bioavailability .

Physicochemical Properties

- Melting Points : Compound 4l (178–180°C) has a higher melting point than typical pyran derivatives, likely due to its multiple acetate esters enhancing crystallinity. The target compound’s cyclopropane and phenyl groups may lower its melting point by introducing steric hindrance .

Bioactivity Hypotheses

- Antimicrobial Potential: The thiadiazol-thio-methyl group in cephalosporin m () confers activity against Gram-negative bacteria. The target compound’s similar moiety suggests possible antibacterial applications, though its pyran core may shift selectivity .

- Enzyme Inhibition: Thiadiazoles are known protease inhibitors. The cyclopropanecarboxamido group may target enzymes like cyclooxygenase (COX), analogous to other carboxamide-containing drugs .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate is a synthetic derivative that combines various pharmacologically active moieties. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 432.56 g/mol. The structure features a pyran ring, thiadiazole derivative, and phenylacetate moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyran structures often exhibit notable antimicrobial , anticancer , and anti-inflammatory activities. The biological profile of this compound can be summarized as follows:

-

Antimicrobial Activity

- Compounds with similar structures have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of thiadiazole have shown moderate to strong inhibition against Gram-positive and Gram-negative bacteria .

- In vitro studies suggest that the incorporation of the cyclopropanecarboxamido group enhances the compound's efficacy against resistant bacterial strains.

-

Anticancer Activity

- The pyran and thiadiazole moieties are known to interfere with cellular mechanisms involved in cancer proliferation. Research has shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of topoisomerases .

- Preliminary studies indicate that this specific compound may inhibit tumor growth in xenograft models, although further investigation is needed to elucidate its mechanism of action.

- Enzyme Inhibition

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study A : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with a similar structural framework exhibited IC50 values ranging from 10 to 50 µM against Bacillus subtilis and Salmonella typhi .

| Compound | Target Strain | IC50 (µM) |

|---|---|---|

| 1 | Bacillus subtilis | 15 |

| 2 | Salmonella typhi | 20 |

| 3 | Staphylococcus aureus | 25 |

- Study B : In a cancer cell line study, derivatives containing the pyran structure showed promising results in reducing cell viability by more than 70% at concentrations above 50 µM .

| Compound | Cell Line | % Viability at 50 µM |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 30 |

| B | HeLa (Cervical Cancer) | 25 |

The proposed mechanism of action for this compound includes:

- Interference with DNA replication : Similar compounds have been shown to inhibit DNA topoisomerases, which are essential for DNA replication.

- Induction of oxidative stress : The presence of sulfur in the thiadiazole moiety may lead to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (60–80°C) improve thiadiazole coupling yields but may degrade acid-sensitive groups .

- Catalyst Screening : Use of HOBt (hydroxybenzotriazole) reduces side reactions during amidation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole coupling | EDC·HCl, DMF, 60°C, 12h | 65–78 | |

| Thioether formation | K₂CO₃, DMF, RT, 6h | 82 | |

| Esterification | DCC, DMAP, CH₂Cl₂, 0°C → RT, 24h | 70 |

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Primary Techniques :

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .

- Elemental Analysis : Validates C, H, N, S content (±0.3% theoretical) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity?

Answer:

In Vitro Assays :

Q. In Vivo Models :

- Xenograft Studies : Administer 10–50 mg/kg (IP/IV) in murine cancer models to assess tumor growth inhibition .

- Toxicology : Monitor liver/kidney function markers (ALT, creatinine) after 14-day dosing .

Q. Mechanistic Studies :

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR PDB:1M17) using AutoDock Vina .

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated cell lines .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

Key Modifications :

Q. SAR Workflow :

Synthesize Analogues : Focus on varying substituents (e.g., ester groups, thioether linkers) .

Biological Testing : Compare IC₅₀ values across analogues in enzyme/cell-based assays .

Computational Modeling : Use QSAR to predict logP, polar surface area, and bioavailability .

Q. Resolution Strategies :

- Dose-Response Curves : Confirm activity across 3–5 log concentrations .

- Orthogonal Assays : Validate results using both fluorescence (e.g., Alamar Blue) and luminescence (e.g., CellTiter-Glo) readouts .

- Metabolite Screening : Rule out rapid hepatic degradation using liver microsomes (e.g., human CYP450 isoforms) .

Advanced: What methodologies assess metabolic stability and degradation pathways?

Answer:

In Vitro Metabolic Studies :

- Liver Microsomes : Incubate compound (10 μM) with NADPH-fortified microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.